3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Description
The compound 3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a heterocyclic isoquinoline derivative featuring a dichlorobenzyl sulfanyl group and a 3-methylphenyl substituent.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2S/c1-15-5-4-6-17(11-15)23-19-8-3-2-7-18(19)20(13-27)24(28-23)29-14-16-9-10-21(25)22(26)12-16/h4-6,9-12H,2-3,7-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUMQVPMTCBKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a member of the isoquinoline family and has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
- Molecular Formula : C25H24N2S
- Molecular Weight : 384.54 g/mol
- CAS Number : 439096-50-1
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Anticancer Activity : Studies have shown that isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the dichlorobenzyl and sulfanyl groups may enhance these effects through specific mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Compounds with similar structures have been noted for their neuroprotective properties. They may exert these effects by modulating neurotransmitter systems or through antioxidant mechanisms.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, which could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
Anticancer Studies
A study published in Journal of Medicinal Chemistry evaluated a series of isoquinoline derivatives, including compounds similar to the target compound. Results indicated that certain derivatives showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range. This suggests that further optimization of the structure could enhance anticancer efficacy .
Neuroprotective Mechanisms
Research published in Neuroscience Letters detailed how isoquinoline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. The study employed various assays to measure cell viability and oxidative stress markers, showing that these compounds could significantly reduce cell death in models of neurodegeneration .
Antimicrobial Activity
A recent investigation into the antimicrobial properties of similar compounds demonstrated promising results against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
| Study | Findings | |
|---|---|---|
| Journal of Medicinal Chemistry | Significant cytotoxicity against MCF-7 cells | Potential for development as an anticancer agent |
| Neuroscience Letters | Reduction in oxidative stress markers in neuronal cells | Possible neuroprotective applications |
| Antimicrobial Agents and Chemotherapy | Effective against various bacterial strains | Potential as a broad-spectrum antimicrobial |
Comparison with Similar Compounds
Key Structural Differences
The target compound is distinguished by its 3,4-dichlorobenzyl and 3-methylphenyl groups. Below is a comparison with structurally related analogs:
Predicted Physicochemical Properties
While experimental data for the target compound are unavailable, trends can be inferred from analogs:
- Lipophilicity : The dichlorobenzyl group in the target compound likely increases logP compared to fluorinated analogs (e.g., 439096-43-2) but may be lower than the trifluoromethyl derivative (492.48 MW) due to reduced halogen bulk .
- Acid Dissociation (pKa) : The dichlorobenzyl group’s electron-withdrawing nature may lower the pKa of adjacent functional groups, contrasting with the trifluoromethyl analog’s stronger electronegativity .
- Boiling Point/Density : For CAS 861209-36-1, predicted values are 540.5°C (boiling point) and 1.28 g/cm³ (density). The target compound’s dichlorobenzyl group could elevate boiling point due to increased molecular weight and polarity .
Functional Implications of Substituent Variations
Dichlorobenzyl vs. Trifluoromethyl Groups
Methylphenyl vs. Fluorophenyl Substituents
- The 3-methylphenyl group in the target compound introduces steric hindrance, which may improve selectivity for hydrophobic binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
